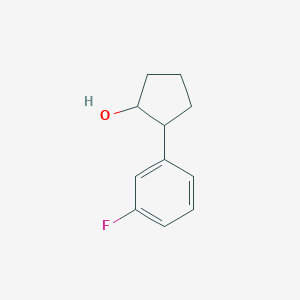

trans-2-(3-Fluorophenyl)cyclopentanol

Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Synthesis

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of contemporary chemical synthesis, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comuni-muenster.de The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages to the parent molecule. numberanalytics.comwikipedia.org

Fluorination can dramatically alter a compound's physical, chemical, and biological characteristics. numberanalytics.com For instance, the strategic placement of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase bioavailability by modifying lipophilicity, and improve binding affinity to target proteins. the-innovation.org Consequently, an estimated 30% of new pharmaceuticals and agrochemicals entering the market contain fluorine atoms or fluorinated substituents. uni-muenster.de The development of novel and selective fluorination methods continues to be an active area of research, aiming to provide efficient access to a wider array of complex fluorinated molecules. the-innovation.orgresearchgate.net

The Cyclopentanol (B49286) Core: A Central Scaffold in Organic Synthesis and Medicinal Chemistry Research

The cyclopentanol ring is a fundamental structural motif in organic chemistry, serving as a versatile scaffold for the synthesis of a diverse range of complex molecules. wikipedia.orgcymitquimica.com This five-membered carbocyclic alcohol is a key building block in the preparation of various compounds, including pharmaceuticals, fragrances, and dyes. guidechem.com The cyclopentanol framework's conformational flexibility and the reactivity of its hydroxyl group make it an ideal starting point for a multitude of chemical transformations. cymitquimica.com

In medicinal chemistry, the cyclopentanol core is present in numerous biologically active compounds. It can be functionalized to interact with specific biological targets, and its stereochemistry can be controlled to optimize these interactions. The synthesis of cyclopentanol and its derivatives can be achieved through various methods, including the hydrodeoxygenation of bio-derived furfural (B47365) and ring-closing metathesis reactions. wikipedia.orgorganic-chemistry.org Its utility as a solvent and an intermediate further underscores its importance in both industrial and laboratory settings. cymitquimica.comguidechem.com

Stereochemical Considerations: The "Trans" Configuration in Cyclic Alcohols and its Research Implications

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining a compound's biological activity and physical properties. youtube.com In cyclic systems like cyclopentanol, substituents can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) configuration. uou.ac.in These geometric isomers are distinct molecules with different shapes and, often, different biological functions. youtube.com

The "trans" configuration in a 1,2-disubstituted cyclopentanol, such as trans-2-(3-Fluorophenyl)cyclopentanol, places the hydroxyl group and the fluorophenyl group on opposite faces of the cyclopentane (B165970) ring. This specific spatial arrangement can have significant implications for how the molecule interacts with its environment, including solvent molecules and biological receptors. The synthesis of stereochemically pure cyclic alcohols, including those with a trans configuration, is a key objective in organic synthesis, often requiring stereoselective reactions to control the precise three-dimensional structure. researchgate.netorgsyn.org The ability to synthesize and study specific stereoisomers is crucial for understanding structure-activity relationships and for the development of highly specific and effective molecules for various applications. researchgate.net

Chemical Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

2-(3-fluorophenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H13FO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2 |

InChI Key |

ARVGKJBSGIRSTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Stereochemical Investigations and Control in the Synthesis of Trans 2 3 Fluorophenyl Cyclopentanol

Strategies for Diastereoselective and Enantioselective Control

Achieving high purity in a single stereoisomer requires meticulous control over both diastereoselectivity (controlling the relative arrangement of substituents, i.e., cis vs. trans) and enantioselectivity (controlling the formation of one of two mirror-image enantiomers).

Enzymatic kinetic resolution is a powerful and widely used technique for separating the enantiomers of a racemic alcohol. jocpr.com This method leverages the inherent chirality of enzymes, typically lipases, which catalyze the acylation of one enantiomer at a significantly higher rate than the other. mdpi.com For a racemic mixture of trans-2-(3-Fluorophenyl)cyclopentanol, a lipase (B570770) would selectively convert one enantiomer into an ester, leaving the other, less reactive enantiomer as an alcohol. This allows for the separation of the two enantiomers.

The success of this resolution is quantified by the enantiomeric excess (ee), which measures the purity of one enantiomer in the mixture, and the enantiomeric ratio (E), a measure of the enzyme's selectivity. researchgate.net Determination of ee is routinely accomplished using chiral High-Performance Liquid Chromatography (HPLC), which separates the enantiomers for quantification.

Optimization of the enzymatic resolution process is crucial for achieving high ee and yield. Key parameters that are systematically varied include the choice of enzyme, the acyl donor, the solvent, and the reaction temperature. korea.ac.krresearchgate.net For instance, lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, are known for their high efficiency and broad substrate scope in resolving secondary alcohols. jocpr.comresearchgate.net

| Entry | Enzyme | Acyl Donor | Solvent | Temp (°C) | ee (alcohol) (%) | E-Value |

| 1 | CAL-B | Vinyl Acetate | Hexane | 30 | >99 | >200 |

| 2 | CAL-B | Vinyl Butanoate | Toluene | 40 | 98 | 150 |

| 3 | PFL | Isopropenyl Acetate | MTBE | 30 | 95 | 85 |

| 4 | CRL | Vinyl Acetate | DIPE | 30 | 88 | 40 |

Table 1. Illustrative data for the optimization of enzymatic kinetic resolution of a racemic secondary alcohol, demonstrating how varying reaction conditions can significantly impact enantiomeric excess (ee) and enantioselectivity (E-Value). PFL: Pseudomonas fluorescens lipase; CRL: Candida rugosa lipase.

The synthesis of the cyclopentane (B165970) core must be controlled to favor the formation of the trans diastereomer over the cis isomer. The trans configuration, where the 3-fluorophenyl and hydroxyl groups are on opposite sides of the ring, is generally thermodynamically more stable due to reduced steric hindrance. Several synthetic strategies can be employed to achieve high trans-diastereoselectivity. numberanalytics.com

One effective approach is the palladium-catalyzed formal [3+2] cycloaddition, which can construct the cyclopentane ring with multiple stereocenters in a single step. nih.gov Another powerful method involves the tandem hydrozirconation/Lewis acid-mediated cyclization of acyclic precursors, which has been shown to produce trans-2-substituted cyclopentylamines with high diastereoselectivity. nih.gov Similarly, Michael addition reactions onto cyclobutenes have been developed to yield 1,2-disubstituted products with a strong preference for the trans isomer, often achieving a diastereomeric ratio (dr) greater than 95:5. epfl.chresearchgate.net The choice of reagents and reaction conditions is critical, as these factors influence the transition state geometry, ultimately dictating the stereochemical outcome of the ring closure.

Absolute Stereochemistry Determination and Assignment

Once a single, pure enantiomer of this compound has been isolated, its absolute configuration (i.e., whether it is (1R,2R) or (1S,2S)) must be unequivocally determined.

Mosher's Ester Analysis (NMR Spectroscopy): A widely used and reliable NMR-based method for determining the absolute configuration of chiral secondary alcohols is the Mosher's ester analysis. nih.govumn.edu This technique involves separately reacting the alcohol of unknown configuration with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric esters. springernature.com

Due to the anisotropic effect of the phenyl ring in the MTPA moiety, protons (¹H) in the vicinity of the newly formed ester linkage experience different magnetic environments in the two diastereomers. stackexchange.com This results in observable differences in their chemical shifts in the ¹H NMR spectrum. By systematically comparing the chemical shifts of the protons in the (S)-MTPA ester versus the (R)-MTPA ester (calculating Δδ = δS - δR), the absolute configuration of the original alcohol's stereocenter can be deduced based on an established conformational model. researchgate.net

| Proton Assignment | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) | Inferred Configuration |

| H-1 (CH-O) | 5.15 | 5.12 | +0.03 | - |

| H-2 (CH-Ar) | 3.28 | 3.35 | -0.07 | (1R, 2R) |

| Cyclopentyl H-3a | 2.10 | 2.18 | -0.08 | (1R, 2R) |

| Cyclopentyl H-5b | 1.85 | 1.79 | +0.06 | (1R, 2R) |

| Aryl H (ortho) | 7.12 | 7.19 | -0.07 | (1R, 2R) |

Table 2. Hypothetical ¹H NMR data for the Mosher's esters of an enantiopure sample of This compound. The sign of the Δδ values for protons on either side of the C1-C2 axis is used to assign the absolute stereochemistry.

Single-Crystal X-ray Crystallography: While Mosher's method is powerful, the gold standard for determining absolute stereochemistry is single-crystal X-ray crystallography. nih.gov This technique provides an unambiguous three-dimensional map of the electron density within a molecule, allowing for the precise determination of the spatial arrangement of every atom. mdpi.com If a suitable single crystal of the compound or a derivative can be grown, X-ray diffraction analysis provides definitive proof of its absolute configuration. mdpi.com

Conformational Analysis of Cyclopentanol (B49286) Ring Systems

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is highly flexible and exists in a dynamic equilibrium between several non-planar conformations that relieve torsional strain. maricopa.eduacs.org The two most commonly described low-energy conformations are the "envelope" (with Cₛ symmetry) and the "half-chair" (with C₂ symmetry).

In this compound, the presence of two bulky substituents significantly influences the conformational preference of the cyclopentane ring. The molecule will adopt a conformation that minimizes steric interactions between these substituents. In a trans-1,2-disubstituted cyclopentane, both groups can occupy pseudo-equatorial positions, particularly in a half-chair conformation. This arrangement places the large 3-fluorophenyl and hydroxyl groups away from each other and from the rest of the ring atoms, thereby minimizing steric strain. This contrasts with a cis isomer, where one substituent would be forced into a more sterically hindered pseudo-axial position. Therefore, the trans orientation is crucial for establishing a stable, low-energy conformation where steric clashes are minimized.

Stereochemical Implications in Downstream Chemical Transformations

The defined trans stereochemistry of the hydroxyl and 3-fluorophenyl groups in this compound is a critical determinant of the stereochemical outcome of subsequent chemical transformations. The spatial orientation of these substituents dictates the facial selectivity of reagents and can influence reaction pathways, leading to the formation of specific stereoisomers. This section explores the stereochemical implications of this arrangement in key downstream reactions.

The stereocontrol exerted by the pre-existing stereocenters in this compound is particularly evident in reactions involving nucleophilic substitution at the carbinol carbon (C-1) and in reactions where the hydroxyl group acts as a directing group.

One of the most well-established methods for achieving an inversion of stereochemistry at a secondary alcohol center is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.govchemistrysteps.com When this compound is subjected to Mitsunobu conditions, for instance with benzoic acid, triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD), the reaction proceeds via a classic Sₙ2 mechanism. organic-chemistry.org This results in a complete inversion of the configuration at the carbon atom bearing the hydroxyl group. The product, cis-2-(3-Fluorophenyl)cyclopentyl benzoate, is formed with high stereoselectivity. The trans relationship of the starting alcohol is thereby converted to a cis relationship in the ester product.

Conversely, achieving retention of stereochemistry at C-1 requires a different mechanistic pathway, often involving neighboring group participation (NGP). wikipedia.org If the hydroxyl group is first converted to a good leaving group, such as a tosylate, the adjacent 3-fluorophenyl group can, under appropriate conditions, participate in the substitution reaction. The π-electrons of the aromatic ring can act as an internal nucleophile, displacing the leaving group from the backside to form a transient phenonium ion intermediate. wikipedia.org Subsequent attack by an external nucleophile on this intermediate occurs from the opposite face, resulting in a double inversion, which macroscopically appears as retention of the original stereochemistry.

The electronic nature of the substituent on the phenyl ring can influence the propensity for NGP. The fluorine atom at the meta-position is electron-withdrawing, which can slightly diminish the nucleophilicity of the phenyl ring, potentially making NGP less favorable compared to an unsubstituted phenyl ring. researchgate.net However, the effect is not always straightforward and depends on the specific reaction conditions.

The stereochemical influence of the trans-hydroxyl group also extends to reactions at other positions on the cyclopentane ring. For example, in a directed epoxidation of an appropriately designed unsaturated derivative of this compound, the hydroxyl group can direct the epoxidizing agent (e.g., m-CPBA) to the syn-face of the double bond relative to the hydroxyl group. This facial bias results from the formation of a hydrogen bond between the hydroxyl group and the peroxide, leading to a diastereoselective epoxidation.

The following table summarizes the expected stereochemical outcomes for several key transformations of a hypothetical enantiomerically pure (1R,2R)-trans-2-(3-Fluorophenyl)cyclopentanol.

| Reaction Type | Reagents | Expected Major Product | Stereochemical Outcome at C-1 | Stereochemical Relationship in Product |

|---|---|---|---|---|

| Nucleophilic Substitution (Inversion) | 1. Benzoic Acid, PPh₃, DEAD (Mitsunobu) 2. LiAlH₄ | (1R,2S)-cis-2-(3-Fluorophenyl)cyclopentanol | Inversion | cis |

| Nucleophilic Substitution (Retention via NGP) | 1. TsCl, Pyridine (B92270) 2. NaOAc, AcOH | (1R,2R)-trans-2-(3-Fluorophenyl)cyclopentyl acetate | Retention | trans |

| Oxidation | PCC or Swern Oxidation | (R)-2-(3-Fluorophenyl)cyclopentanone | Loss of stereocenter | N/A |

Mechanistic Elucidation of Reactions Involving Trans 2 3 Fluorophenyl Cyclopentanol Precursors and Derivatives

Detailed Mechanisms of Biocatalytic Transformations

Biocatalysis offers highly selective and environmentally benign routes for chemical synthesis. Lipases, in particular, are versatile enzymes for transformations involving alcohols like cyclopentanol (B49286) derivatives.

Lipase-catalyzed transesterification is a powerful method for the kinetic resolution of chiral alcohols, including fluorinated cyclopentanols. The mechanism, often following a Ping-Pong Bi-Bi kinetic model, relies on a catalytic triad (B1167595) within the enzyme's active site, typically composed of serine (Ser), histidine (His), and aspartic acid (Asp) residues. researchgate.netmdpi.com

The catalytic cycle can be described in the following steps:

Acylation of the Enzyme: The process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of an acyl donor (e.g., an ester). researchgate.net The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl, thereby increasing its nucleophilicity. researchgate.net This forms a tetrahedral intermediate which is stabilized by hydrogen bonds in the active site. researchgate.net

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, releasing the alcohol part of the acyl donor. This results in the formation of a covalent acyl-enzyme intermediate. researchgate.net The proton previously transferred to the histidine is now donated to the leaving alcohol group. researchgate.net

Binding of the Alcohol Substrate: The alcohol substrate, such as trans-2-(3-Fluorophenyl)cyclopentanol, then enters the active site.

Deacylation: The histidine residue again acts as a general base, abstracting a proton from the incoming alcohol. researchgate.net The resulting alkoxide ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Product Release: This second intermediate collapses, breaking the covalent bond between the acyl group and the serine residue. The ester product is released, and the enzyme's catalytic triad is regenerated to its original state, ready to start another cycle. researchgate.netresearchgate.net

This enzymatic process is highly valued for its ability to differentiate between enantiomers of a racemic alcohol, leading to the production of enantioenriched esters and unreacted alcohol. mdpi.com

Mechanistic Pathways of Metal-Catalyzed Reactions Relevant to Cyclopentanol Synthesis

Metal catalysts are indispensable for constructing and modifying complex organic molecules, including the fluorinated cyclopentanol ring system. Ruthenium and palladium complexes, in particular, facilitate key transformations.

Ruthenium complexes are highly effective catalysts for alcohol dehydrogenation and related hydrogen transfer reactions. diva-portal.org These transformations are often central to borrowing hydrogen methodologies, where an alcohol is temporarily oxidized to a carbonyl compound. One proposed pathway for these reactions is the "trans-dihydride mechanism". core.ac.uk

The mechanism involves the following key features:

Alkoxide Formation: The catalytic cycle often begins with the reaction of the ruthenium pre-catalyst with the alcohol substrate to form a ruthenium-alkoxide intermediate. mdpi.comnih.gov

β-Hydride Elimination: The crucial step is a β-hydride elimination from the coordinated alkoxide. This step transfers a hydride from the carbon bearing the oxygen to the ruthenium center, forming a ruthenium-hydride species and releasing the corresponding ketone (in this case, 3-fluorophenyl-cyclopentanone). mdpi.comnih.gov

This mechanism is fundamental to understanding how ruthenium catalysts can racemize secondary alcohols or facilitate their use in C-C bond-forming reactions. diva-portal.org

The introduction of a fluorine atom onto an aromatic ring, as seen in the 3-fluorophenyl moiety, often relies on palladium catalysis. These methods have become critical in medicinal chemistry due to the unique properties imparted by fluorine. researchgate.net Several mechanistic pathways are relevant.

C-H Bond Fluorination: Direct fluorination of a C-H bond can be achieved using a Pd(II) catalyst. The mechanism typically involves the coordination of a directing group to the palladium center, followed by C-H activation to form a palladacycle. Subsequent reaction with an electrophilic fluorine source (e.g., Selectfluor) leads to the formation of the C-F bond, often through a Pd(III) or Pd(IV) intermediate. researchgate.net

Fluorination of Arylboronic Acids: A practical route involves the palladium-catalyzed fluorination of arylboronic acid derivatives. organic-chemistry.orgnih.gov Mechanistic studies suggest this transformation can proceed through a single-electron-transfer (S.E.T.) pathway. nih.govharvard.edu This pathway involves a Pd(III) intermediate and notably avoids the formation of traditional organopalladium species where the aryl group is directly bonded to the metal. organic-chemistry.orgscispace.com

Cross-Coupling Reactions: The synthesis of the 3-fluorophenyl group can also be achieved via cross-coupling reactions where a C-F bond is formed. For instance, the oxidative addition of a C-X (X = halogen) bond to a Pd(0) complex, followed by transmetalation and reductive elimination is a standard pathway. mdpi.com In the context of fluorination, the reductive elimination step to form the Ar-F bond from a Pd(II) intermediate (LₙPd(Ar)(F)) has historically been a challenging step, but the development of specialized ligands has made this process more feasible. acs.org

These palladium-catalyzed methods provide versatile strategies for synthesizing the fluorinated precursors required for this compound.

Intramolecular Rearrangement Mechanisms in Cyclic Systems

Derivatives of cyclic systems can undergo fascinating intramolecular rearrangements, leading to complex molecular architectures. Spiro-oxindoles, a privileged scaffold in medicinal chemistry, can be accessed from precursors that may undergo such transformations. researchgate.netrsc.org

The spiro-oxindole framework, particularly when containing a pyrrolidine (B122466) ring, can exhibit dynamic behavior in solution through a reversible retro-Mannich reaction. acs.org This mechanism is crucial for understanding the stability and isomerization of these compounds. researchgate.net

The process involves:

Ring-Opening (Retro-Mannich): The reaction is initiated by the cleavage of a C-C bond adjacent to both the spiro-carbon and the pyrrolidine nitrogen. This fragmentation is essentially the reverse of a Mannich reaction. It results in the opening of the pyrrolidine ring to form a transient, non-cyclic intermediate, which is often an iminium or enolate species. acs.orgnih.gov

Isomerization: The open-chain intermediate can undergo bond rotation and isomerization.

Cyclization (Mannich): A subsequent intramolecular Mannich reaction re-forms the pyrrolidine ring. Due to the potential for isomerization in the intermediate stage, this cyclization can lead to the formation of different diastereoisomers. acs.org

This ring-opening-cyclization equilibrium can lead to a mixture of up to four diastereoisomers from a single starting compound in a protic solution. nih.gov Researchers have exploited this mechanism to design more stable second-generation spiro-oxindole inhibitors by modifying the substituents on the pyrrolidine ring to favor the formation of a single, thermodynamically stable diastereoisomer. acs.orgnih.gov

Isomerization and Epimerization Pathways

The stereochemical inversion of alcohols, such as the conversion of this compound to its cis isomer, represents a significant transformation in synthetic chemistry. While specific studies on this particular compound are not extensively documented, plausible mechanistic pathways for its isomerization and epimerization can be extrapolated from established methodologies for similar cyclic alcohols.

A promising approach for such a conversion is through a transient thermodynamic control strategy, which has been successfully applied to the epimerization of various cyclic diols. nih.gov This method would likely involve the use of a boronic acid catalyst in conjunction with a hydrogen atom transfer (HAT) photocatalyst. The underlying principle is the differential stability of the boronic esters formed with the cis and trans isomers. The cis isomer is capable of forming a more stable bicyclic boronic ester, thereby shifting the equilibrium in its favor.

The proposed mechanism would commence with the generation of a dynamic equilibrium between the trans and cis isomers of 2-(3-Fluorophenyl)cyclopentanol, facilitated by a reversible hydrogen atom transfer process. A photocatalyst, such as a decatungstate anion, could initiate this process by abstracting a hydrogen atom from the carbinol carbon, leading to a radical intermediate. Subsequent hydrogen atom donation, for instance from thiophenol, would regenerate the alcohol, allowing for the interconversion of stereoisomers. The methylboronic acid present in the reaction mixture would then selectively sequester the cis-diol as a thermodynamically more stable boronic ester, effectively driving the reaction towards the formation of the cis product.

| Component | Proposed Role | Example from Literature nih.gov |

|---|---|---|

| trans-2-(3-Fluorophenyl)cyclopentanol | Substrate | Cyclic trans-diol |

| Methylboronic acid | Chelating agent to stabilize the cis-isomer | Methylboronic acid |

| Decatungstate anion | Hydrogen Atom Transfer (HAT) photocatalyst | Decatungstate anion |

| Thiophenol | Hydrogen atom donor | Thiophenol |

| Protic Solvent | Reaction medium | Not specified, but protic solvents can influence reaction rates |

The success of this epimerization would be contingent upon the careful selection of the catalyst system and reaction conditions to favor the formation and stabilization of the desired cis isomer.

Decomposition and Fragmentation Mechanisms of Related Fluorophenyl Cyclopentanol Precursors

Understanding the decomposition and fragmentation pathways of precursors to this compound is essential for predicting their stability and reactivity. These mechanisms are typically investigated through solvolysis studies and mass spectrometric analysis.

In the presence of protic solvents such as water, alcohols, or carboxylic acids, precursors of this compound that contain a suitable leaving group are susceptible to decomposition via protonation and subsequent solvolysis. libretexts.orgmasterorganicchemistry.comtaylorandfrancis.comwikipedia.org The reaction is generally initiated by the protonation of the leaving group (e.g., a hydroxyl group) by the acidic proton of the solvent. This protonation event transforms the leaving group into a more labile species (e.g., water), facilitating its departure.

The cleavage of the carbon-leaving group bond results in the formation of a carbocation intermediate at the C2 position of the cyclopentyl ring. The stability of this carbocation is a determining factor for the subsequent reaction course. The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to exert a destabilizing inductive effect on the carbocation. The solvent then plays a dual role, not only as a proton source but also as a nucleophile that can attack the carbocation to yield a substitution product, or as a base to promote elimination to form an alkene.

| Solvent Property | Effect on Reaction Mechanism | References |

|---|---|---|

| Polarity | High polarity stabilizes charged intermediates like carbocations. | libretexts.org |

| Hydrogen Bonding Ability | Can act as a Brønsted acid to protonate leaving groups and as a nucleophile to attack carbocations. | masterorganicchemistry.comtaylorandfrancis.comwikipedia.org |

| Nucleophilicity | Determines the rate of nucleophilic attack on the carbocation. | acs.org |

The generation of a carbocationic intermediate during the decomposition of 2-(3-Fluorophenyl)cyclopentanol precursors opens avenues for various rearrangement reactions, which are driven by the pursuit of a more stable carbocation. These rearrangements can include 1,2-hydride shifts or, potentially, Wagner-Meerwein rearrangements involving the migration of the fluorophenyl group or a carbon atom of the cyclopentyl ring.

Mass spectrometry provides a powerful tool for probing the fragmentation pathways of these molecules, offering insights into the formation and stability of carbocation intermediates. For a compound like 2-(3-Fluorophenyl)cyclopentanol, the mass spectrum would be expected to exhibit characteristic fragmentation patterns. researchgate.netnih.gov Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and cleavage of the ring structure. libretexts.orgyoutube.comlibretexts.org The presence of the fluorophenyl moiety introduces additional fragmentation possibilities, such as the loss of a fluorine atom (M-19) or the formation of fluorophenyl-containing fragment ions. The analysis of the relative abundances of these fragment ions can help to deduce the most favorable fragmentation pathways and the relative stabilities of the resulting carbocations.

| m/z | Plausible Fragment Structure | Proposed Fragmentation Pathway | References |

|---|---|---|---|

| M-18 | [C11H11F]+• | Loss of a water molecule | libretexts.org |

| M-19 | [C11H12O]+• | Loss of a fluorine radical | researchgate.netnih.gov |

| Various | Fragments from ring cleavage | Cleavage of the cyclopentane (B165970) ring | youtube.comlibretexts.org |

It is important to underscore that the mechanisms discussed are based on well-established principles of organic chemistry and analogies with related systems. Rigorous experimental and computational investigations on this compound and its derivatives are necessary for a definitive elucidation of their reaction mechanisms.

Chemical Transformations and Derivatization Strategies for Trans 2 3 Fluorophenyl Cyclopentanol

Oxidation of the Hydroxyl Group to Corresponding Cyclopentanones

The oxidation of the secondary alcohol in trans-2-(3-Fluorophenyl)cyclopentanol to the corresponding ketone, 2-(3-Fluorophenyl)cyclopentanone, is a fundamental transformation. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. scribd.combham.ac.uk Common methods include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or reagents such as Dess-Martin periodinane (DMP). masterorganicchemistry.com These reagents are known for their efficiency in converting secondary alcohols to ketones under mild conditions. bham.ac.ukmasterorganicchemistry.com

| Reagent | Conditions | Selectivity |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2 | Oxidizes primary and secondary alcohols |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | Mild and selective for primary and secondary alcohols |

| Swern Oxidation | (COCl)2, DMSO, Et3N, -78 °C to rt | Good for sensitive substrates |

| Jones Oxidation | CrO3, H2SO4, acetone | Strong oxidant, may not be suitable for sensitive molecules |

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

When this compound is in an enantiomerically pure form, it is often crucial to maintain its optical purity during oxidation. The mechanism of many common oxidation reactions, such as those using PCC or DMP, does not involve the chiral center directly, thus proceeding with retention of configuration. masterorganicchemistry.com For highly sensitive substrates where racemization is a concern, enzymatic or chemoenzymatic oxidation methods can be employed. Furthermore, kinetic resolution of a racemic mixture of the alcohol can be achieved through enantioselective oxidation, where one enantiomer is preferentially oxidized over the other, yielding an enantioenriched ketone and the unreacted, enantioenriched alcohol. acs.org

Dehydration Reactions to Form Fluorophenyl Cyclopentene (B43876) Derivatives

The dehydration of this compound leads to the formation of fluorophenyl cyclopentene derivatives. This elimination reaction is typically acid-catalyzed, and the regioselectivity is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. However, the stereochemistry of the starting material and the reaction conditions can influence the product distribution. vaia.comquora.com For instance, treatment with a strong acid like sulfuric acid or phosphoric acid at elevated temperatures would likely yield a mixture of 1-(3-fluorophenyl)cyclopentene and 3-(3-fluorophenyl)cyclopentene. The use of reagents like phosphorus oxychloride (POCl3) in pyridine (B92270) often favors an E2 elimination pathway, where the stereochemical arrangement of the leaving group (the hydroxyl group) and the abstracted proton is crucial. vaia.com In the case of this compound, an anti-periplanar arrangement of a proton and the hydroxyl group is required for an E2 elimination.

Functionalization of the Fluorophenyl Substituent for Diverse Chemical Applications

The 3-fluorophenyl group of this compound can be further functionalized to introduce a variety of substituents, thereby modifying the electronic and steric properties of the molecule. nih.govmdpi.comresearchgate.net The fluorine atom is a weakly deactivating but ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom (positions 2, 4, and 6 on the phenyl ring). wikipedia.orgresearchgate.netlibretexts.orgmasterorganicchemistry.com However, the cyclopentyl group is an ortho-, para-directing activator, which will also influence the position of substitution. The interplay of these two groups will determine the regioselectivity of the reaction. Potential electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. wikipedia.org

Strategic Introduction of Additional Functionalities onto the Cyclopentane (B165970) Ring

The cyclopentane ring itself can be a scaffold for the introduction of additional functional groups, leading to highly substituted and complex molecules. rsc.orgorganic-chemistry.orgbaranlab.orgfiveable.mechempedia.infonih.govlibretexts.orglibretexts.orgnih.gov One approach involves the functionalization of the carbon atoms adjacent to the hydroxyl group or the fluorophenyl group. For example, after oxidation to the corresponding ketone, α-functionalization can be achieved via enolate chemistry. This could involve alkylation, halogenation, or aldol (B89426) condensation to introduce new carbon-carbon bonds. researchgate.net Another strategy could involve the use of radical reactions to introduce substituents at various positions on the ring. The stereochemistry of the existing substituents on the ring will play a significant role in directing the approach of incoming reagents, potentially allowing for diastereoselective functionalization. bangor.ac.uk

Exploration of Biological Activities of Trans 2 3 Fluorophenyl Cyclopentanol Analogues in Research Models

Investigations as Enzyme Modulators

The potential for chemical compounds to modulate enzyme activity is a cornerstone of drug discovery. Enzymes such as lipoxygenases and kinases are critical regulators of cellular signaling pathways, and their modulation can have significant therapeutic implications.

Inhibitory Activity against 5-Lipoxygenase

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. thieme-connect.de Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions. A variety of chemical scaffolds have been investigated for their 5-LOX inhibitory potential. nih.govnih.gov However, a thorough review of the scientific literature reveals a lack of specific studies on the inhibitory activity of trans-2-(3-Fluorophenyl)cyclopentanol or its close analogues against 5-lipoxygenase. While structure-activity relationship (SAR) studies have been conducted on other classes of 5-LOX inhibitors, data for the trans-2-(aryl)cyclopentanol series is not currently available. nih.gov

Modulation of Monoacylglycerol Lipase (B570770) (MAGL) Activity by Structurally Related Compounds

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the nervous system. nih.govnih.gov Inhibition of MAGL elevates 2-AG levels and is being explored for the treatment of neurological and inflammatory disorders. mdpi.com Numerous classes of MAGL inhibitors have been developed and studied. nih.govchemrxiv.org Despite these efforts, there are no specific reports in the current scientific literature detailing the modulation of MAGL activity by compounds structurally related to this compound.

Inhibition of Extracellular Signal-Regulated Kinase (ERK) Activity

Extracellular signal-regulated kinases (ERK1 and ERK2) are central components of the MAPK signaling pathway, which regulates a multitude of cellular processes, including proliferation, differentiation, and survival. mdpi.com Dysregulation of the ERK pathway is a hallmark of many cancers, making ERK a significant target for therapeutic intervention. nih.govnih.gov A wide array of small molecule ERK inhibitors have been synthesized and evaluated. mdpi.comselleckchem.com Nevertheless, a comprehensive search of published research indicates that the inhibitory effects of this compound or its analogues on ERK activity have not been reported.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitory Studies

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. nih.govresearchgate.net They play a crucial role in regulating inflammatory responses, and p38 inhibitors have been investigated for a variety of inflammatory diseases. nih.govmdpi.com While numerous chemical classes of p38 MAPK inhibitors have been identified and their structure-activity relationships explored, there is a notable absence of studies involving the trans-2-(aryl)cyclopentanol scaffold in the context of p38 MAPK inhibition. nih.gov

Studies on Receptor Interactions and Activation

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating physiological responses. G protein-coupled receptors, such as the natriuretic peptide receptors, are particularly important drug targets.

Evaluation in Cellular Pathway Modulation

The biological significance of analogues of this compound has been explored through their effects on key cellular pathways implicated in cancer. Research has focused on their ability to modulate autophagy, interact with the nuclear receptor REV-ERB, and potentially interfere with critical protein-protein interactions that regulate cell survival.

Dual Autophagy and REV-ERB Inhibition in Cellular Systems

Recent research has identified a class of compounds, originating from a scaffold related to this compound, that function as dual inhibitors of autophagy and the nuclear receptor REV-ERB. rsc.orgnih.gov Autophagy is a cellular recycling process that can promote the survival of established cancer cells, making its inhibition a promising anticancer strategy. rsc.org REV-ERB is a nuclear receptor involved in regulating circadian rhythm and metabolism, and its inhibition has been shown to enhance cancer cell death when combined with autophagy blockade. rsc.org

An initial screening campaign identified a hit compound, 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol (referred to as 1a or ARN5187), which was found to inhibit both REV-ERB and autophagy. nih.gov This discovery prompted further investigation and lead optimization to develop more potent dual inhibitors with improved drug-like properties. rsc.org

This optimization effort led to the identification of compound 24 (also known as Autophagy/REV-ERB-IN-1), a potent dual inhibitor with enhanced toxicity against various cancer cells. rsc.orgnih.gov In cellular systems, these dual inhibitors disrupt lysosomal function, leading to a blockade of the autophagy process at a late stage. nih.gov The simultaneous inhibition of REV-ERB-mediated transcriptional regulation appears to create a synergistic cytotoxic effect in cancer cells. nih.gov For instance, compound 24 demonstrated significant anti-tumor activity with a 50% cytotoxic concentration (CC50) of 2.3 µM in BT-474 breast cancer cells. nih.gov The dual-action mechanism is believed to be more effective than inhibiting either pathway alone, offering a novel therapeutic approach for cancer treatment. nih.gov

Inhibition of MDM2–p53 Protein–Protein Interaction

Following a comprehensive search of scientific literature, no research findings were identified that specifically evaluate this compound or its direct analogues as inhibitors of the MDM2–p53 protein–protein interaction. This critical interaction is a well-established target in cancer therapy, where inhibiting MDM2 can reactivate the tumor suppressor functions of p53. However, studies to date have focused on other chemical scaffolds for this purpose.

Structure-Activity Relationship (SAR) Analysis in Relevant Compound Series

The development of potent dual autophagy and REV-ERB inhibitors from the initial hit compound 1a involved systematic structure-activity relationship (SAR) studies. rsc.org These studies explored how modifications to different parts of the molecular scaffold impacted biological activity, cytotoxicity against cancer cells, and drug-like properties.

The core scaffold consists of a cyclopentyl ring attached to a substituted phenyl ring, which is linked via an amino-methyl group to a substituted phenol (B47542). The SAR exploration focused on modifying three main regions: the cyclopentyl/phenyl moiety (Region 1), the linker (Region 2), and the substituted phenol (Region 3).

Key findings from the SAR studies that led to the development of the optimized compound 24 include:

Region 1 (Cyclopentyl/Phenyl Moiety): The initial lead compounds featured a 2-fluorophenyl group on the cyclopentyl ring. The optimization explored various substitutions on this phenyl ring.

Region 3 (Substituted Phenol): The phenol and the 4-methylpiperazin-1-yl)methyl group were key for activity. Modifications in this region aimed to improve potency and physicochemical properties. The replacement of the methylpiperazine group with other amines was investigated to enhance the compound's profile.

The table below summarizes the activity of key analogues from the lead optimization process, highlighting the impact of structural modifications on their ability to inhibit autophagy and REV-ERB, and their cytotoxicity in BT-474 cancer cells.

| Compound | Structure / Modification | REV-ERBβ IC50 (µM) | Autophagy EC50 (µM) | BT-474 CC50 (µM) |

| 1a | 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol | >10 | 2.3 ± 0.5 | 6.6 ± 0.9 |

| 1e | 4-[[[1-(3-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol | 3.2 ± 0.6 | 2.5 ± 0.4 | 2.9 ± 0.3 |

| 24 | N-(4-(([1-(3-fluorophenyl)cyclopentyl]amino)methyl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide (Autophagy/REV-ERB-IN-1) | 1.8 ± 0.2 | 0.9 ± 0.1 | 2.3 ± 0.2 |

Data sourced from Palomba et al., J Med Chem. 2024. rsc.orgnih.gov

Advanced Spectroscopic and Computational Approaches in the Study of Trans 2 3 Fluorophenyl Cyclopentanol

Application of Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Modern spectroscopy offers powerful tools for elucidating the intricate details of chemical reactions and molecular structures. Techniques such as in situ spectroscopy and high-resolution mass spectrometry are indispensable for a comprehensive analysis of trans-2-(3-Fluorophenyl)cyclopentanol.

In Situ Spectroscopic Studies for Reaction Monitoring

In situ spectroscopic techniques are vital for monitoring the progress of chemical reactions in real-time, providing kinetic data and insights into reaction mechanisms without the need for sample isolation. The synthesis of this compound, which can be achieved through methods like the catalytic hydrogenation of 2-(3-Fluorophenyl)cyclopentanone, is well-suited for such analysis.

Techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, are exceptionally powerful for tracking reactions involving fluorinated compounds. nih.govnih.govresearchgate.net The ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, making it a sensitive probe for monitoring the transformation of the fluorophenyl group during a reaction. nih.govresearchgate.net For instance, by monitoring the disappearance of the ketone precursor's ¹⁹F signal and the appearance of the corresponding signal for the alcohol product, one can precisely track reaction conversion and identify the formation of any fluorinated byproducts or intermediates. nih.gov

The table below illustrates hypothetical ¹⁹F NMR chemical shift data that could be observed during the synthesis, demonstrating how this technique differentiates between the reactant and the product.

| Compound | Functional Group | Hypothetical ¹⁹F Chemical Shift (ppm) |

| 2-(3-Fluorophenyl)cyclopentanone | Aryl-F (adjacent to C=O) | -110.5 |

| This compound | Aryl-F (adjacent to C-OH) | -113.2 |

This table is based on general principles of ¹⁹F NMR spectroscopy and does not represent experimentally verified data for these specific compounds.

Furthermore, other in situ methods like Fourier-transform infrared spectroscopy (FTIR) could be employed to monitor the carbonyl stretch of the cyclopentanone (B42830) precursor and the appearance of the hydroxyl stretch of the cyclopentanol (B49286) product, providing complementary data to NMR studies.

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the accurate identification and structural confirmation of organic compounds. researchgate.net It provides exact mass measurements with high precision, allowing for the determination of elemental compositions and the differentiation between isobaric species. For this compound, HRMS is crucial for confirming its molecular formula, C₁₁H₁₃FO.

Liquid chromatography coupled with HRMS (LC-HRMS) is particularly effective for analyzing reaction mixtures, enabling the separation and identification of the main product, unreacted starting materials, and any minor byproducts. nih.govnih.gov The high mass accuracy of instruments like the Orbitrap or time-of-flight (TOF) analyzers allows for the confident assignment of molecular formulas to observed ions.

The table below shows the theoretical exact masses for the protonated molecular ion of the target compound and a potential impurity, demonstrating the resolving power of HRMS.

| Compound | Molecular Formula | [M+H]⁺ Formula | Theoretical Exact Mass (Da) |

| This compound | C₁₁H₁₃FO | C₁₁H₁₄FO⁺ | 181.1023 |

| 2-Phenylcyclopentanol (potential impurity) | C₁₁H₁₄O | C₁₁H₁₅O⁺ | 163.1117 |

This level of precision is essential for verifying the successful synthesis and purity of this compound.

Quantum Chemical Calculations for Molecular and Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical framework for understanding molecular properties and reaction mechanisms at the atomic level. These computational approaches complement experimental data by offering insights that are often difficult or impossible to obtain through measurement alone.

Density Functional Theory (DFT) Studies of Catalytic Cycles

The synthesis of this compound, especially if achieved through catalytic asymmetric methods to control stereochemistry, involves complex catalytic cycles. DFT calculations are a powerful tool for elucidating the mechanisms of such reactions. researchgate.netrsc.org By modeling the energies of reactants, transition states, and intermediates, researchers can map out the entire reaction pathway. acs.org

For example, in a catalytic asymmetric transfer hydrogenation, DFT can be used to:

Model Catalyst-Substrate Interactions: Investigate how the 2-(3-fluorophenyl)cyclopentanone substrate binds to the chiral catalyst.

Explain Stereoselectivity: Compare the transition state energies for the pathways leading to the trans and cis isomers. A lower activation energy for the transition state leading to the trans product would explain its preferential formation. rsc.org

These computational studies are crucial for optimizing reaction conditions and for the rational design of new, more efficient catalysts for the synthesis of cyclic alcohols. researchgate.netnih.gov

Theoretical Prediction of Fragmentation Patterns and Reaction Mechanisms

Computational methods can be used to predict the fragmentation patterns of molecules in a mass spectrometer, aiding in the interpretation of experimental mass spectra. nih.gov The process involves calculating the structure and stability of the radical cation formed upon ionization and then evaluating the energies required to break different bonds. youtube.com

For this compound, theoretical predictions would suggest likely fragmentation pathways, such as:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the cyclopentane (B165970) ring.

Fission of the bond between the phenyl and cyclopentyl rings.

Software tools can simulate mass spectra based on these predicted fragmentations, which can then be compared to the experimental HRMS/MS data to confirm the structure. youtube.com This synergy between theoretical prediction and experimental observation provides a high degree of confidence in compound identification.

Computational Analysis of Conformational Energetics

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical properties and biological activity. DFT can be used to perform a detailed conformational analysis of this compound. dergipark.org.tr

By systematically rotating the key single bonds (e.g., the C-C bond connecting the phenyl and cyclopentyl rings), a potential energy surface (PES) can be generated. dergipark.org.tr This analysis reveals the energies of different conformers (rotational isomers) and the energy barriers between them. The most stable, lowest-energy conformation of the molecule can be identified, which is presumed to be the most populated conformation at equilibrium.

The analysis would focus on the relative orientations of the fluorophenyl and hydroxyl groups. Key findings from such a study could include:

The preferred dihedral angle between the phenyl ring and the cyclopentyl ring.

The most stable conformation of the five-membered cyclopentane ring (e.g., envelope or twist).

The potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or the pi-system of the aromatic ring.

The table below summarizes the type of information that a DFT conformational analysis could provide.

| Parameter | Description | Potential Finding from DFT |

| Dihedral Angle (Ar-C-C-OH) | The rotational orientation of the alcohol group relative to the phenyl ring. | Identification of the lowest energy rotational conformer. |

| Ring Pucker | The specific non-planar conformation of the cyclopentane ring. | Determination of whether an envelope or twist conformation is more stable. |

| Relative Conformer Energies | The energy differences between various stable conformers. | Calculation of the Boltzmann distribution of conformers at a given temperature. |

This detailed structural information is fundamental to understanding the molecule's behavior and interactions.

Thermodynamic and Kinetic Modeling of Synthetic Reactions

The synthesis of specific stereoisomers, such as this compound, presents a significant challenge that can be effectively addressed through the application of advanced computational chemistry. Thermodynamic and kinetic modeling serve as powerful predictive tools, offering deep insights into reaction mechanisms, feasibility, and selectivity. These approaches allow for an in silico evaluation of potential synthetic routes, guiding experimental work by identifying the most energetically favorable pathways and crucial reaction parameters before any laboratory work is undertaken.

To illustrate the application of these principles, consider a hypothetical two-step synthetic pathway to this compound. The first step is the nucleophilic addition of a Grignard reagent to cyclopentanone, and the second is the reduction of the resulting intermediate. A computational study would model each step to generate thermodynamic and kinetic data, as shown in the illustrative table below.

Interactive Data Table: Hypothetical Energy Profile for the Synthesis of this compound

This table presents hypothetical data from a DFT (B3LYP/6-311G(d,p)) calculation for a proposed synthetic route. All energy values are in kcal/mol.

| Reaction Step | ΔH | ΔG (298 K) | Ea | Rate-Determining Step? | Notes |

| Step 1: Grignard Addition to form Intermediate Alkoxide | -22.5 | -19.8 | 12.3 | No | This step is exothermic and spontaneous. The activation energy is moderate, suggesting the reaction proceeds readily at or below room temperature. |

| Step 2a: Reduction to cis-Product | -35.1 | -31.5 | 18.7 | Yes (Kinetic Path) | The transition state leading to the cis isomer has a higher activation energy, indicating this pathway is kinetically less favorable than the trans pathway. |

| Step 2b: Reduction to trans-Product | -38.4 | -35.2 | 15.4 | No | The trans product is both thermodynamically more stable (lower ΔG) and kinetically favored (lower Ea), suggesting it would be the major product. |

| Overall Reaction (to trans-Product) | -60.9 | -55.0 | - | - | The overall synthesis is strongly exothermic and spontaneous. |

Q & A

Q. What are the established synthetic routes for trans-2-(3-Fluorophenyl)cyclopentanol, and how do reaction conditions influence yield and purity?

The synthesis typically involves the condensation of cyclopentanone with 3-fluorobenzaldehyde followed by stereoselective reduction. For example, sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the ketone intermediate to yield the trans-isomer with >90% diastereoselectivity . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Temperature control : Lower temperatures favor trans-selectivity by stabilizing the transition state.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?

Q. What functional group transformations are feasible for this compound?

The hydroxyl group undergoes oxidation, esterification, or substitution:

- Oxidation : Chromic acid (H₂CrO₄) converts the alcohol to cyclopentanone derivatives, useful for probing metabolic pathways .

- Esterification : Acetylation with acetic anhydride yields esters for volatility studies in GC-MS .

- Mitsunobu reaction : Converts the hydroxyl to a leaving group for nucleophilic substitution, enabling C–C bond formation .

Advanced Research Questions

Q. How does the trans-configuration influence biological activity compared to cis-isomers?

The trans-isomer exhibits enhanced binding affinity to adenosine receptors due to reduced steric hindrance between the fluorophenyl group and the receptor’s hydrophobic pocket. In vitro assays show a 10-fold higher IC₅₀ for trans- vs. cis-isomers in adenosine A₂ₐ receptor inhibition . Computational docking (AutoDock Vina) corroborates this by demonstrating optimal π-π stacking with Phe168 in the receptor .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies (e.g., 70–95% yields) arise from:

- Impurity in starting materials : 3-Fluorobenzaldehyde purity (>99%) is critical; trace moisture reduces NaBH₄ efficacy .

- Workup protocols : Rapid quenching with acidic water (pH 3–4) minimizes retro-aldol side reactions.

- Analytical methods : HPLC with chiral columns (Chiralpak IA) distinguishes diastereomers, avoiding overestimation in GC analyses .

Q. How can diastereomeric byproducts be separated and characterized during scale-up?

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- ADMET prediction : SwissADME estimates moderate hepatic clearance (CLₕ = 15 mL/min/kg) and low CYP3A4 inhibition risk.

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDE) for the C–F bond (485 kJ/mol), indicating resistance to oxidative defluorination .

Q. How does fluorination at the 3-position affect physicochemical properties compared to non-fluorinated analogs?

- Lipophilicity : LogP increases by 0.5 units (3.2 vs. 2.7 for non-fluorinated), enhancing blood-brain barrier permeability .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation at the phenyl ring, extending half-life (t₁/₂ = 4.2 h vs. 1.8 h) .

Methodological Guidelines

Q. What analytical workflows validate batch-to-batch consistency in this compound synthesis?

Q. How to design SAR studies for this compound derivatives?

- Scaffold modifications : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance receptor binding.

- Isosteric replacements : Replace the cyclopentanol ring with cyclohexanol to assess conformational flexibility impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.